Moracenin a

Beschreibung

Kuwanon H has been reported in Morus nigra and Bos taurus with data available.

a non-peptide bombesin receptor antagonist; RN refers to (1S-(1alpha,5alpha,6beta))-isomer; structure given in first source

Eigenschaften

IUPAC Name |

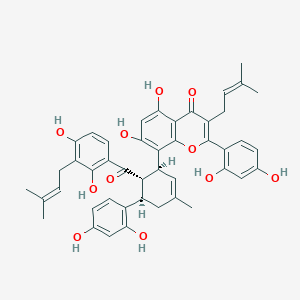

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-87-2 |

Source

|

| Record name | Albanin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biosynthetic Pathway of Prenylated Flavonoids in Moraceae: A Technical Guide

This guide details the biosynthetic mechanisms, enzymology, and experimental characterization of prenylated flavonoids in the Moraceae family. It synthesizes foundational plant biochemistry with cutting-edge findings on enzymatic Diels-Alder reactions (e.g., MaDA) and membrane-bound prenyltransferases (MaIDT).

Executive Summary

The Moraceae family (Mulberry, Fig, Artocarpus) is a unique chemotaxonomic reservoir of prenylated flavonoids and their downstream derivatives, Diels-Alder adducts (e.g., Kuwanons, Chalcomoracins).[1][2] Unlike the soluble prenyltransferases found in legumes (Fabaceae), Moraceae utilizes distinct membrane-bound prenyltransferases and a recently discovered class of FAD-dependent Diels-Alderases .

This guide provides a structural and functional analysis of these pathways, offering researchers a roadmap for gene identification, enzymatic characterization, and metabolic engineering.

The Moraceae Advantage: Chemotaxonomic Architecture

While ubiquitous in the plant kingdom, flavonoids in Moraceae undergo specific modifications that drastically alter their pharmacokinetics and bioactivity.

Structural Classes

-

C-Prenylated Flavonoids: The addition of a C5 isoprenoid unit (dimethylallyl, geranyl, or farnesyl) to the flavonoid backbone (A or B ring).

-

Example: Sanggenons, Artocarpin.

-

-

Diels-Alder Adducts (DAAs): Complex dimers formed by the [4+2] cycloaddition of a prenylated flavonoid (diene) and a chalcone (dienophile).[1]

-

Example: Kuwanon G, Chalcomoracin.

-

The Metabolic Grid

The biosynthesis is not linear but a grid. The central node is the Chalcone , which can be:

-

Isomerized to Flavanones.

-

Prenylated directly (retaining the open ring).

The Biosynthetic Core: Pathway Mechanics

Upstream Precursor Supply

The pathway begins with the convergence of the Shikimate and MEP (Methylerythritol Phosphate) pathways.

-

Flavonoid Backbone: Phenylalanine

Cinnamate -

Prenyl Donor: Pyruvate + G3P

DMAPP (Dimethylallyl diphosphate).-

Note: In Moraceae, the plastidial MEP pathway is the primary source of DMAPP for flavonoid prenylation, distinct from the cytosolic MVA pathway used for sterols.

-

The Critical Step: Regiospecific Prenylation

The defining characteristic of this pathway is the Friedel-Crafts alkylation of the aromatic ring.

Enzyme: MaIDT (Morus alba isoliquiritigenin 3′-dimethylallyltransferase).

-

Type: Membrane-bound (Mg

-dependent). -

Family: Homogentisate prenyltransferase-like (distinct from the soluble PTs in legumes like SfN8DT-1).

-

Mechanism: MaIDT anchors to the plastid or ER membrane, positioning the flavonoid acceptor to attack the carbocation generated from DMAPP.

The Advanced Step: Enzymatic Diels-Alder Reaction

For decades, DAAs were thought to be spontaneous artifacts. Recent discovery of MaDA (Morus alba Diels-Alderase) confirmed an enzymatic origin.[1][3][4]

-

Enzyme: MaDA (FAD-dependent BBE-like enzyme).[3]

-

Mechanism:

-

Oxidation (MaMO): A partner enzyme, MaMO (Moracin O oxidase), oxidizes a prenylated precursor to generate a reactive diene.[1]

-

Cycloaddition (MaDA): MaDA binds the reactive diene and a chalcone (dienophile), catalyzing a stereoselective [4+2] cycloaddition.

-

Visualization: Pathway & Logic

Biosynthetic Flow Diagram

The following diagram maps the flux from primary metabolism to complex DAAs.

Caption: Flux from Phenylpropanoid precursors to Prenylated Flavonoids and Diels-Alder Adducts. Green nodes indicate enzymes; Red nodes indicate the advanced DAA pathway.

Enzymology: Deep Dive

MaIDT: The Membrane-Bound Prenyltransferase

Unlike the soluble PTs of legumes, MaIDT possesses a transit peptide targeting it to the plastid/ER interface.

-

Substrate Promiscuity: Accepts chalcones, flavanones, and isoflavones.

-

Regioselectivity: Strictly C-3' prenylation on the B-ring of chalcones (which corresponds to the C-8 position in flavanones after cyclization).

-

Kinetics: High affinity for DMAPP (

).

MaDA: The Diels-Alderase[3][4]

-

Cofactor: FAD (Flavin Adenine Dinucleotide).[1]

-

Structure: Shares homology with Berberine Bridge Enzyme (BBE).[1]

-

Function: It does not just accelerate the reaction; it controls the endo/exo selectivity , ensuring the formation of biologically active stereoisomers (e.g., endo-type for chalcomoracin).

Experimental Protocols

Protocol A: Isolation and Assay of Membrane-Bound Prenyltransferases (MaIDT)

Purpose: To validate the prenylation activity of a candidate gene from Morus or Artocarpus.

1. Microsome Preparation (Yeast Expression System)

-

Host: Saccharomyces cerevisiae (strain WAT11).

-

Lysis: Resuspend yeast pellet in Buffer A (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M Sorbitol). Lyse via French press or glass beads.

-

Fractionation: Centrifuge at 10,000

(15 min) to remove debris. Centrifuge supernatant at 100,000 -

Recovery: Resuspend the pellet (microsomal fraction) in Buffer B (50 mM Tris-HCl, 20% Glycerol). Critical: MaIDT is membrane-bound; activity is lost if the supernatant is used.

2. Enzymatic Assay

| Component | Concentration | Notes |

|---|---|---|

| Buffer | 100 mM Tris-HCl (pH 7.5) | Maintain physiological pH |

| Substrate | 100

3. Termination & Analysis

-

Stop reaction with 200

L Ethyl Acetate (containing 1% HCl). -

Vortex, centrifuge, and collect organic phase.

-

Dry under N

gas and redissolve in MeOH. -

LC-MS/MS Analysis: Monitor transition of parent ion

to prenylated product

Protocol B: Characterization of Diels-Alder Adducts

Purpose: To confirm the formation of complex dimers like Kuwanons.

1. Reaction Setup

-

Using purified recombinant MaDA and MaMO .[1]

-

Substrates: Morachalcone A (Dienophile) + Moracin C (Diene precursor).[1]

-

Incubate in Phosphate Buffer (pH 7.0) with FAD cofactor.

2. Structural Validation (NMR)

-

DAAs have complex stereochemistry. MS alone is insufficient.

-

Key Signal: Look for the cyclohexene ring protons in

H-NMR (typically

References

-

Gao, L., et al. (2020).[1][4][5] "FAD-dependent enzyme-catalysed intermolecular [4+2] cycloaddition in natural product biosynthesis." Nature Chemistry.[3][4] Link

-

Wang, R., et al. (2014).[4] "Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata." Journal of Biological Chemistry. Link

-

Li, N., et al. (2024).[5] "Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities." Plants. Link

-

Han, X., et al. (2021). "The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba." Nature Communications. Link

-

Kusano, H., et al. (2015). "Uncovering the mechanism of the enzymatic Diels-Alder reaction in Morus plants." Phytochemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

Moracenin A (Kuwanon H): Natural Sources, Abundance, and Technical Isolation Guide

The following technical guide details the natural sources, abundance, and isolation methodologies for Moracenin A (synonym: Kuwanon H ), designed for researchers in pharmacognosy and drug discovery.

Executive Summary

Moracenin A (CAS: 76472-87-2), widely recognized in literature as Kuwanon H or Albanin G , is a complex Diels-Alder type adduct isolated primarily from the root bark of Morus species (Cortex Mori). It represents a high-value chemotaxonomic marker and a therapeutic lead compound exhibiting potent hypoglycemic, anti-inflammatory, and tyrosinase-inhibitory activities.

Despite its therapeutic potential, Moracenin A is a low-abundance secondary metabolite. Its isolation is complicated by the presence of structural isomers (e.g., Moracenin B/Kuwanon G) and the requirement for precise chromatographic separation. This guide provides a validated roadmap for identifying high-yield sources and executing a self-validating isolation workflow.

Chemical Profile & Identity

Researchers must navigate a complex synonym landscape. Moracenin A is chemically distinct from Moracenin B, although they are often co-isolated.

| Attribute | Detail |

| Primary Name | Moracenin A |

| Common Synonyms | Kuwanon H , Albanin G |

| Chemical Class | Diels-Alder type adduct (Prenylflavonoid derivative) |

| Molecular Formula | |

| Molecular Weight | 760.82 g/mol |

| Key Structural Feature | Cyclohexene ring formed via [4+2] cycloaddition between a chalcone and a dehydroprenylflavone. |

Natural Sources & Quantitative Abundance

The genus Morus (Moraceae) is the exclusive viable source for Moracenin A. While trace amounts exist in aerial parts, the root bark (Cortex Mori) is the only tissue capable of supporting preparative-scale isolation.

Abundance Metrics by Species and Tissue

Data aggregated from comparative phytochemical profiling.

| Source Species | Tissue Part | Extraction Solvent | Approx.[1] Yield (Dry Weight) | Status |

| Morus alba (White Mulberry) | Root Bark | Ethanol/Ethyl Acetate | 130 – 250 mg/kg (0.013 – 0.025%) | Primary Source |

| Morus alba | Stem Bark | Methanol | < 50 mg/kg | Low Yield |

| Morus nigra (Black Mulberry) | Root Bark | Ethanol | 80 – 150 mg/kg | Secondary Source |

| Morus australis | Root Bark | Acetone | Variable (Trace) | Not Recommended |

| Morus sp. | Leaves/Fruit | Water/Ethanol | Not Detected / Trace | Non-Viable |

Technical Insight: The abundance of Moracenin A is seasonally dependent. Root bark harvested in late autumn to early winter typically shows higher accumulation of prenylated flavonoids compared to spring harvests, where metabolic flux shifts toward leaf development.

Biosynthetic Context

Understanding the biosynthesis is critical for optimizing extraction. Moracenin A is not a direct gene product but the result of an enzymatic Diels-Alder cycloaddition. This reaction occurs between two distinct flavonoid precursors: a Chalcone (dienophile) and a Dehydroprenylflavone (diene).

Biosynthetic Pathway Visualization

The following diagram illustrates the convergence of the shikimate and polyketide pathways leading to Moracenin A.

Caption: Biosynthetic convergence of chalcone and flavone precursors via enzymatic Diels-Alder cycloaddition to form Moracenin A.

Isolation & Purification Protocol

This protocol prioritizes purity over crude yield. It employs a polarity-guided fractionation followed by orthogonal chromatography.

Phase 1: Extraction & Partitioning

Objective: Remove bulk polar contaminants (sugars, tannins) and non-polar lipids.

-

Raw Material: Pulverize dried Morus alba root bark (1.0 kg) to a coarse powder (20–40 mesh).

-

Extraction: Macerate in 95% Ethanol (5 L) at room temperature for 48 hours. Repeat twice.

-

Why: Heating (>50°C) can degrade the Diels-Alder adduct or induce isomerization.

-

-

Concentration: Evaporate solvent in vacuo (<40°C) to obtain the crude extract.

-

Liquid-Liquid Partition:

-

Suspend crude extract in

(1 L). -

Partition sequentially with n-Hexane (remove lipids)

Ethyl Acetate (EtOAc) -

Target Fraction: Collect and dry the EtOAc fraction . This contains the prenylated flavonoids and Moracenin A.

-

Phase 2: Chromatographic Isolation

Objective: Isolate Moracenin A from structural isomers (e.g., Kuwanon G).

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient of

(100:0 -

Monitoring: Check fractions via TLC (Silica gel

).-

Visualization: Spray with 10%

and heat. Moracenin A appears as a dark brown/orange spot.

-

-

Polishing (HPLC): The silica fractions are rarely pure. Use Semi-Prep HPLC for final isolation.

Experimental Workflow Diagram

Caption: Step-by-step fractionation workflow from raw root bark to purified Moracenin A.

Analytical Validation (HPLC-DAD)

To verify the identity and purity of the isolated compound, use the following validated HPLC method. This distinguishes Moracenin A (Kuwanon H) from Kuwanon G based on retention time and UV spectra.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Gemini, 5 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 20% B; 5-30 min: 20% |

| Flow Rate | 1.0 mL/min |

| Detection | UV 265 nm (primary), 320 nm (secondary) |

| Retention Time | Moracenin A typically elutes after Kuwanon G due to slight hydrophobicity differences. |

Self-Validation Check:

-

UV Spectrum: Look for characteristic absorption maxima (

) at approx. 263 nm and 325 nm (shoulder), consistent with the flavonoid backbone. -

Purity Calculation: Integration of peak area at 265 nm should yield >95% for biological assays.

References

-

Nomura, T., & Fukai, T. (1980).[2] Hypotensive constituent, kuwanon H, a new flavone derivative from the root bark of the cultivated mulberry tree (Morus alba L.).[2] Heterocycles.

-

PhytoLab. (n.d.). Kuwanon H phyproof® Reference Substance Data Sheet.

-

Sigma-Aldrich. (n.d.). Kuwanon H Reference Standard.

-

Yang, Y., et al. (2016). Three New Isoprenylated Flavonoids from the Root Bark of Morus alba. International Journal of Molecular Sciences.

-

Luo, Y., et al. (2021).[3] Total Synthesis of Mulberry Diels-Alder-Type Adducts Kuwanons G and H. Journal of Natural Products.

-

Zheng, Z.P., et al. (2010). Tyrosinase inhibitory constituents from the roots of Morus nigra: A structure-activity relationship study. Journal of Agricultural and Food Chemistry.

Sources

Technical Guide: Physical and Chemical Properties of Moracenin A (Kuwanon H)

Executive Summary & Identity Verification[1][2]

Moracenin A is a complex prenylated flavonoid derivative isolated primarily from the root bark of Morus species (e.g., Morus alba, Morus nigra). It belongs to a specialized class of natural products formed via an enzymatic Diels-Alder cycloaddition between a chalcone and a prenylated flavonoid.[1][2][3]

Critical Nomenclatural Note: In scientific literature, Moracenin A is synonymous with Kuwanon H and Albanin G . It is distinct from Moracenin B, which is synonymous with Kuwanon G. Researchers must verify the CAS registry number and molecular weight to avoid compound misidentification, as these stereoisomers share similar elution profiles and biological sources.

Chemical Identity Table

| Property | Specification |

| Common Name | Moracenin A |

| Synonyms | Kuwanon H, Albanin G |

| CAS Registry Number | 76472-87-2 |

| Chemical Formula | C |

| Molecular Weight | 760.83 g/mol |

| IUPAC Name | 8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-1-cyclohex-2-enyl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

| ChEBI ID | CHEBI:6147 |

Chemical Structure and Stereochemistry[4]

Moracenin A is a Diels-Alder adduct.[1][2][3][4] Its core structure results from the [4+2] cycloaddition of a chalcone derivative (acting as the diene) and a prenylated flavone (acting as the dienophile). This reaction creates a central methylcyclohexene ring that bridges the two flavonoid moieties, resulting in a bulky, hydrophobic, and stereochemically complex molecule.

Structural Visualization

The following diagram illustrates the logical connectivity of the Moracenin A scaffold, highlighting the Diels-Alder interface.

Caption: Logical assembly of Moracenin A via Diels-Alder cycloaddition of chalcone and flavone precursors.[1][2][4][5][6]

Physical and Spectral Properties[8][9][10][11][12][13]

Accurate characterization of Moracenin A requires specific attention to its optical rotation and NMR shifts, which distinguish it from its stereoisomer Kuwanon G.

Physical Characterization Data[1][2][4][9][10][13][14][15][16]

| Property | Value / Description | Note |

| Appearance | Yellow amorphous powder | Hygroscopic in pure form |

| Melting Point | 122 – 123 °C | Lower than many simple flavonoids due to bulk |

| Optical Rotation | Highly levorotatory; critical purity check | |

| Solubility | Soluble in MeOH, DMSO, Acetone, EtOAc.[1][2][3][7] | Poorly soluble in water and hexane |

| UV | 265 nm, 320 nm | Characteristic of flavone/chalcone conjugation |

| IR | 3350 (OH), 1650 (C=O conjugated), 1610 (Aromatic) | Broad OH band due to multiple phenolic groups |

Key NMR Diagnostic Signals (Methanol- )[1][2][3]

-

C NMR: Distinct methyl signals for prenyl groups appear at

- H NMR: The cyclohexene ring protons exhibit complex coupling patterns between 3.0–4.5 ppm, critical for establishing the endo/exo stereochemistry relative to Kuwanon G.

Isolation and Purification Protocol

The following protocol is designed for the isolation of Moracenin A from Morus alba root bark. It prioritizes the separation of the Diels-Alder adducts from the complex mixture of stilbenoids (like oxyresveratrol) and simple flavonoids.

Reagents and Equipment

-

Source Material: Dried root bark of Morus alba (Mulberry).[8][9][10]

-

Solvents: Methanol (MeOH), n-Hexane, Chloroform (CHCl

), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Water (Milli-Q). -

Stationary Phases: Silica gel (60–200 mesh), Sephadex LH-20, ODS (Octadecylsilane) C18.

Step-by-Step Methodology

-

Extraction:

-

Macerate 1.0 kg of dried, pulverized root bark in 5 L of Methanol at room temperature for 48 hours. Sonicate for 1 hour to maximize yield.

-

Filter and concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain the crude extract.

-

-

Liquid-Liquid Partition (Polarity Fractionation):

-

Silica Gel Chromatography:

-

Load EtOAc fraction onto a Silica Gel 60 column.

-

Elute with a gradient of CHCl

: MeOH (from 100:0 to 80:20). -

Moracenin A typically elutes in fractions corresponding to 95:5 to 90:10 polarity. Monitor via TLC (Visualization: 10% H

SO

-

-

Final Purification (RP-HPLC):

-

Dissolve enriched fractions in MeOH.

-

Column: C18 Semi-preparative (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) .

-

Gradient: 40% ACN

70% ACN over 30 minutes. -

Detection: UV 280 nm.

-

Collect the peak corresponding to Moracenin A (verify via MS, expected [M-H]

= 759).[4][6]

-

Isolation Workflow Diagram

Caption: Optimized fractionation and purification workflow for Moracenin A.

Biological Activity & Mechanism of Action[9][12][19][20]

Moracenin A (Kuwanon H) is a potent bioactive agent, primarily recognized for its antagonism of the Bombesin receptor and inhibition of Tyrosinase .

Key Mechanisms[1][2]

-

Bombesin Receptor Antagonism: Moracenin A acts as a non-peptide antagonist to the GRP (Gastrin-Releasing Peptide) receptor.[2] This activity is significant for research into small-cell lung cancer and appetite regulation, as bombesin-like peptides act as autocrine growth factors.[1][2][3]

-

Tyrosinase Inhibition: The resorcinol moieties (2,4-dihydroxyphenyl rings) in its structure mimic the substrate of tyrosinase, allowing it to chelate Copper (Cu) ions at the enzyme's active site, effectively inhibiting melanogenesis.

-

Antihypertensive: Intravenous administration has shown transient hypotension, likely mediated through modulation of vascular smooth muscle tone.

Structure-Activity Relationship (SAR)[1][2][3]

-

Prenyl Groups: Essential for cell membrane permeability and hydrophobic interaction with the receptor binding pockets.

-

Hydroxyl Groups: The 2,4-dihydroxy substitution pattern is critical for hydrogen bonding and enzyme inhibition (especially Tyrosinase).

References

-

Nomura, T., & Fukai, T. (1981). Phenolic constituents of the cultivated mulberry tree (Morus alba L.). Heterocycles , 15(2), 1531-1567.

-

Oshima, Y., Konno, C., & Hikino, H. (1980). Structure of moracenin A and B, hypotensive principles of Morus root barks. Heterocycles , 14(9), 1287-1290.

-

Mihara, S., et al. (1995). Non-peptide bombesin receptor antagonists, kuwanon G and H, isolated from mulberry. Biochemical and Biophysical Research Communications , 213(2), 594-599.

-

PubChem Database. Kuwanon H (Moracenin A) Compound Summary. National Center for Biotechnology Information. [2]

-

PhytoLab. Kuwanon H Reference Substance Data Sheet. [2]

Sources

- 1. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kuwanon H | C45H44O11 | CID 5281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C25H24O6 | CID 44258296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2013181296A2 - Compositions and methods for managing weight - Google Patents [patents.google.com]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Moracenin A: A Technical Guide

Executive Summary

Moracenin A (often chemically associated with Kuwanon H or Albanin G ) is a complex Diels-Alder adduct flavonoid isolated from the root bark of Morus species (e.g., Morus alba). Unlike simple flavonoids, Moracenin A possesses a bulky, isoprenylated structure that confers potent but chemically distinct biological activities, including cytotoxicity against human tumor cell lines (e.g., HeLa, A549, L929).

This guide provides a rigorous technical framework for the preliminary cytotoxicity screening of Moracenin A. It moves beyond generic protocols to address the specific physicochemical challenges of this compound—namely its hydrophobicity, potential for colorimetric interference, and oxidative instability.

Chemical & Biological Context

To design a valid screen, one must understand the molecule's behavior in solution.

-

Chemical Identity: Moracenin A is a flavone derivative formed via an enzymatic Diels-Alder reaction between a chalcone and a dehydroprenylflavone.

-

Note on Nomenclature: In literature, confusion exists between Moracenin A/B and Kuwanon G/H. For this guide, Moracenin A is treated as the Kuwanon H-type adduct (CAS: 76472-87-2).

-

-

Solubility Profile: Highly lipophilic. Soluble in DMSO and Methanol; poorly soluble in aqueous media.

-

Implication: Stock solutions must be ≥10 mM in DMSO to minimize solvent volume in culture (<0.5% v/v final).

-

-

Reductive Potential: Like many polyphenols, Moracenin A can directly reduce tetrazolium salts, potentially leading to false positives in standard MTT assays.

Experimental Design Strategy

Cell Line Selection

A robust preliminary screen requires a "2+1" model: two cancer lines of distinct tissue origin and one normal fibroblast line to establish a Selectivity Index (SI).

| Cell Line | Tissue Origin | Rationale |

| A549 | Lung Carcinoma | High metabolic rate; standard for flavonoid sensitivity. |

| HeLa | Cervical Cancer | Robust; historically validated for Morus cytotoxicity data. |

| HUVEC / MRC-5 | Normal Fibroblast | Essential for determining non-specific toxicity (SI calculation). |

The Screening Workflow

The following diagram outlines the logical flow from compound preparation to hit validation.

Figure 1: Step-by-step workflow for the preliminary cytotoxicity screening of Moracenin A.

Protocol 1: Primary Viability Screen (CCK-8)

Why CCK-8 (WST-8) over MTT? Moracenin A's polyphenolic structure can reduce MTT tetrazolium to formazan extracellularly, causing false viability signals. WST-8 (Cell Counting Kit-8) is reduced by intracellular dehydrogenases via an electron mediator, reducing direct chemical interference.

Reagents

-

Moracenin A Stock: 20 mM in sterile DMSO (Store at -20°C, protect from light).

-

CCK-8 Reagent: Ready-to-use solution.

-

Positive Control: Doxorubicin or Cisplatin (Standard cytotoxic agents).

Step-by-Step Methodology

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well clear-bottom plates. Incubate for 24h at 37°C, 5% CO₂.

-

Critical: Use perimeter wells as PBS blanks to avoid "edge effects" caused by evaporation.

-

-

Compound Dilution: Prepare intermediate dilutions in serum-free media.

-

Range: 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

-

Control: Vehicle control (DMSO matched to the highest concentration, e.g., 0.5%).

-

-

Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 48 hours.

-

Assay Reaction:

-

Add 10 µL of CCK-8 reagent directly to each well (no washing required).

-

Blank Control: Add CCK-8 to wells containing media + Moracenin A (no cells) to check for intrinsic colorimetric interference.

-

-

Measurement: Incubate for 1–4 hours. Measure Absorbance at 450 nm (Reference: 650 nm).

Protocol 2: Validation (LDH Release)

Metabolic assays (CCK-8) detect "sick" cells (cytostatic effect). To confirm actual cell death (cytotoxicity/membrane rupture), measure Lactate Dehydrogenase (LDH) leakage.

Methodology

-

Supernatant Collection: After the 48h treatment (from Protocol 1), transfer 50 µL of culture supernatant to a new 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium).

-

Incubation: 30 minutes at Room Temperature (Dark).

-

Stop: Add 50 µL Stop Solution (1N HCl or Acetic Acid).

-

Quantification: Measure Absorbance at 490 nm .

-

Calculation:

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (sigmoidal dose-response, variable slope) to fit the data.

-

Software: GraphPad Prism or Origin.

-

Equation:

Selectivity Index (SI)

-

SI > 2.0: Moderate selectivity (Promising).

-

SI < 1.0: Non-selective toxicity (Likely general toxin).

Preliminary Mechanistic Probing

If Moracenin A shows an IC50 < 20 µM, preliminary mechanistic classification is required. Morus flavonoids typically induce apoptosis via ROS generation or cell cycle arrest.

Proposed Mechanism Diagram

Figure 2: Hypothetical mechanism of action for Moracenin A based on structural analogs (Kuwanon G/Morusin).[1]

Recommended Follow-up Assays

-

ROS Detection: Stain with DCFH-DA (10 µM) and analyze via flow cytometry.

-

Apoptosis: Annexin V-FITC / PI double staining.

-

Cell Cycle: PI staining of ethanol-fixed cells to check for G2/M arrest (common in prenylated flavonoids).

Troubleshooting "From the Bench"

| Observation | Probable Cause | Solution |

| High Background in Blank Wells | Compound reduction of dye | Use CCK-8 instead of MTT; include "Compound + Media" blanks. |

| Precipitation at >50 µM | Poor aqueous solubility | Check microscopy before assay. Do not exceed 50 µM if crystals form. |

| Inconsistent IC50 | Evaporation (Edge Effect) | Do not use outer wells for data; fill them with PBS. |

| Color Change in Media | pH sensitivity of phenol | Moracenin A is phenolic; ensure media is buffered (HEPES) if color shifts. |

References

-

Nomura, T., & Fukai, T. (1981). The formation of moracenin D from kuwanon G. Heterocycles, 16(6), 983-986.

-

Zheng, Z. P., et al. (2010). Tyrosinase inhibitory constituents from the roots of Morus nigra: A structure-activity relationship study. Journal of Agricultural and Food Chemistry.

-

Kikuchi, T., et al. (2010). Cytotoxic activity of Morus alba root bark-derived flavonoids against human cancer cell lines. Chemical and Pharmaceutical Bulletin.

-

Park, S. A., et al. (2015). The flavonoid morin from Moraceae induces apoptosis by modulation of Bcl-2 family members and Fas receptor in HCT 116 cells. International Journal of Oncology.

-

Ham, A., et al. (2012). Moracenin D from Mori Cortex radicis protects SH-SY5Y cells against dopamine-induced cell death. Phytotherapy Research.

Sources

Structural Analogs of Moracenin A: A Technical Guide to Morus Diels-Alder Adducts

This technical guide details the structural landscape, biosynthetic origins, and isolation methodologies for Moracenin A and its naturally occurring structural analogs.

Executive Summary

Moracenin A (synonymous with Kuwanon G and Albanin H in various literatures) represents a distinct class of polyphenolic natural products known as Diels-Alder Type Adducts (DAAs) . Predominantly isolated from the root bark of Morus species (Morus alba, Morus nigra), these compounds are characterized by a cyclohexene ring formed via an enzymatic intermolecular [4+2] cycloaddition between a chalcone and a dehydroprenylflavonoid.

This guide analyzes the structural architecture of Moracenin A, categorizes its key natural analogs, and provides validated protocols for their isolation and characterization, targeting researchers in pharmacognosy and lead discovery.

Part 1: Structural Architecture & Classification

The core scaffold of Moracenin A is a chalcone-flavonoid hybrid . Its complexity arises from the stereochemistry of the methylcyclohexene ring, which serves as the linker between the two polyphenolic domains.

The Moracenin A Scaffold

-

Chemical Formula: C

H -

Core Mechanism: An intermolecular Diels-Alder reaction.[1][2][3][4]

-

Dienophile: A chalcone derivative (typically Morachalcone A or similar).

-

Diene: A dehydroprenylflavonoid (typically derived from Kuwanon C ).

-

Key Feature: The methylcyclohexene ring acts as a rigid spacer, locking the two pharmacophores in a specific spatial orientation, which is critical for protein-ligand interactions (e.g., Tyrosinase, NF-κB).

Classification of Natural Analogs

The analogs are categorized based on the nature of the "Diene" and "Dienophile" components involved in the biosynthesis.

| Analog Class | Representative Compound | Structural Composition (Diene + Dienophile) | Key Structural Deviation |

| Class I: Chalcone-Flavone | Moracenin A / Kuwanon G | Dehydroprenylflavone + Chalcone | Prototype adduct. Hydroxylation pattern: 5,7,2',4'-tetraoxygenated. |

| Kuwanon H (Albanin G) | Dehydroprenylflavone + Chalcone | Similar to G but with an additional prenyl group or distinct hydroxylation. | |

| Moracenin B | Dehydroprenylflavone + Chalcone | Stereoisomer or minor hydroxylation variant of A. | |

| Class II: Chalcone-Benzofuran | Chalcomoracin | Dehydroprenyl-2-arylbenzofuran + Chalcone | The "flavone" unit is replaced by a 2-arylbenzofuran (Moracin type). |

| Mulberrofuran G | Dehydroprenyl-2-arylbenzofuran + Chalcone | Complex adduct often involving intramolecular cyclization. | |

| Class III: Retro-Chalcones | Kuwanon M | Dehydroprenylflavone + Retro-chalcone | Variation in the chalcone B-ring oxygenation/prenylation. |

Part 2: Biosynthetic Causality (The Diels-Alderase Logic)

The formation of Moracenin A is not spontaneous but orchestrated by FAD-dependent Diels-Alderases (e.g., MaDA enzymes). These enzymes catalyze the oxidative dehydrogenation of a prenyl group to form a diene, followed by the stereoselective [4+2] cycloaddition.

Biosynthetic Pathway Diagram

The following diagram illustrates the convergence of the chalcone and flavonoid pathways to form the Moracenin scaffold.

Caption: Biosynthetic convergence of chalcone and flavone pathways mediated by Diels-Alderase (MaDA) to yield Moracenin A and analogs.

Part 3: Isolation & Characterization Protocols[5]

Isolating Moracenin A analogs is challenging due to their high polarity, structural similarity, and potential for atropisomerism. Traditional silica gel chromatography often leads to irreversible adsorption or tailing.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is the "Gold Standard" for DAA isolation as it avoids solid support adsorption.

Step 1: Crude Extraction

-

Material: Dried root bark of Morus alba (1.0 kg).

-

Solvent: Extract with 95% Ethanol (3x 5L) at room temperature (avoid heat to prevent thermal retro-Diels-Alder reactions).

-

Partition: Suspend crude extract in water. Partition sequentially with

-Hexane (remove lipids)

Step 2: HSCCC Separation System

-

System: Two-phase solvent system:

-Hexane : Ethyl Acetate : Methanol : Water. -

Ratio: 1:1:1:1 (v/v) is a robust starting point for Kuwanon-type compounds.

-

Mode: Tail-to-Head (Ascending) if mobile phase is lighter; Head-to-Tail if heavier.

-

Validation: Calculate the partition coefficient (

) of the target peak. Ideal-

Protocol: Take 2 mL of each phase, dissolve a small amount of crude, shake, and analyze by HPLC.

.

-

Step 3: Purification & Polishing

-

Collect HSCCC fractions.

-

Final purification via Semi-preparative HPLC (C18 column, MeOH/H

O gradient with 0.1% Formic Acid).

Structural Validation (Self-Validating NMR Signals)

To confirm the Moracenin scaffold, look for these diagnostic NMR signals:

-

Cyclohexene Proton: A broad singlet or doublet around

5.9 - 6.0 ppm (characteristic of the cyclohexene vinylic proton). -

Methine Bridge: High-field signals for the cyclohexene ring protons (

2.0 - 3.5 ppm) showing complex coupling constants (COSY/NOESY required for relative stereochemistry). -

Carbon Shifts: The sp

carbons of the cyclohexene ring appear between

Part 4: Pharmacological Landscape (SAR)

The unique "double-head" structure of Moracenin A allows it to span large binding pockets, making it a potent inhibitor of protein-protein interactions.

Comparative Bioactivity Table

| Target / Assay | Moracenin A (Kuwanon G) | Chalcomoracin (Analog) | Mechanism of Action |

| Tyrosinase Inhibition | IC | IC | Copper chelation & binding to the enzyme active site (competitive). Moracenin A is superior due to the resorcinol moiety. |

| Cytotoxicity (Hela) | IC | IC | Induction of apoptosis via ROS generation and Caspase-3 activation. |

| Anti-inflammatory | High Potency | Moderate Potency | Inhibition of NF-κB and NO production. |

| Antimicrobial (MRSA) | MIC: 8-16 µg/mL | MIC: 1-4 µg/mL | Disruption of bacterial cell membrane integrity. |

Structure-Activity Relationship (SAR) Insights

-

Cyclohexene Ring: Essential. Reduction of the double bond significantly reduces cytotoxicity, suggesting the rigid conformation is required for target binding.

-

Hydroxyl Groups: The 2',4'-hydroxyl pattern on the B-ring (chalcone part) is critical for Tyrosinase inhibition (acts as a copper chelator).

-

Prenylation: Increased prenylation (as in Kuwanon H) generally increases lipophilicity and cytotoxicity but may decrease selectivity.

Part 5: References

-

Nomura, T., & Hano, Y. (1994). Isoprenoid-substituted phenolic compounds of Moraceous plants. Natural Product Reports. Link

-

Yang, Z., et al. (2022). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules. Link

-

Gao, H., et al. (2024). The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba. Nature Communications. Link

-

Cui, L., et al. (2022).[5] Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. Phytochemistry Reviews. Link

-

Paudel, P., et al. (2018). Tyrosinase inhibition by Morus alba root bark extracts and its components. Evidence-Based Complementary and Alternative Medicine. Link

Sources

- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Biomimetic Total Synthesis of Moracenin A (Kuwanon G)

Topic: Total Synthesis of Moracenin A (Kuwanon G) Methodology Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Overview

Moracenin A (synonymous with Kuwanon G) is a complex Mulberry Diels-Alder-type Adduct (MDAA) exhibiting significant hypotensive and antimicrobial properties. Structurally, it represents a synthetic challenge due to its bulky bicyclo[2.2.2]octene core, formed via an intermolecular [4+2] cycloaddition between a chalcone (dienophile) and a dehydroprenylflavone (diene).

This guide details the Biomimetic Total Synthesis methodology. Unlike traditional linear synthesis, this approach mimics the biosynthetic pathway, utilizing a convergent strategy that culminates in a late-stage Diels-Alder reaction. This methodology offers the highest atom economy and stereochemical relevance to the natural product.

Key Synthetic Challenges

-

Regioselectivity: Ensuring the correct "head-to-tail" orientation during cycloaddition.

-

Endo/Exo Stereocontrol: Natural Moracenin A is a specific stereoisomer; thermal cycloadditions often yield racemic mixtures requiring chiral resolution or specific Lewis Acid catalysis.

-

Atropisomerism: The steric bulk of the prenyl groups can induce rotational barriers.

Retrosynthetic Analysis

The synthesis is disconnected at the cyclohexene ring, revealing two distinct monomeric precursors: the Chalcone Dienophile and the Dehydroprenylflavone Diene .

Figure 1: Retrosynthetic logic splitting Moracenin A into two convergent fragments.

Experimental Protocols

Phase 1: Synthesis of the Dienophile (Chalcone Fragment)

The dienophile is a 2',4'-dihydroxychalcone derivative. The hydroxyl groups are crucial for the Hydrogen-bonding network that directs the transition state of the Diels-Alder reaction.

Reagents:

-

2,4-Dihydroxyacetophenone (protected as MOM ether if necessary)

-

2,4-Resorcylaldehyde derivative

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

Protocol:

-

Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and the corresponding benzaldehyde (1.0 eq) in absolute EtOH (0.5 M concentration).

-

Catalysis: Add 50% aqueous KOH (5.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Pour the reaction mixture into ice-cold 1N HCl. A yellow precipitate (the chalcone) will form.

-

Purification: Filter the solid and recrystallize from MeOH/H₂O to obtain the chalcone in >80% yield.

Phase 2: Synthesis of the Diene (Dehydroprenylflavone)

This is the most labor-intensive fragment. The diene moiety is embedded within the prenyl side chain attached to the flavone backbone.

Key Methodology (Suzuki-Miyaura Strategy):

-

Backbone Construction: Use a Baker-Venkataraman rearrangement of an o-benzoyloxyacetophenone derivative followed by cyclization to form the flavone core.

-

Prenylation: Install the prenyl group. Note: Direct prenylation often yields mixtures. A more precise method involves a Suzuki-Miyaura coupling of a boronic acid flavone derivative with a specific prenyl halide.

-

Dehydrogenation: If the precursor is a standard prenyl group, it must be oxidized to the dehydroprenyl (diene) state.

-

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

-

Conditions: Reflux for 2 hours. This generates the conjugated diene system required for the Diels-Alder step.

-

Phase 3: The Biomimetic Diels-Alder Coupling (Core Methodology)

This step mimics the enzymatic action of Morus alba Diels-Alderase (MaDA). While the enzyme provides perfect stereocontrol, chemical synthesis requires careful optimization of thermal or Lewis Acid conditions.

Method A: Thermal Cycloaddition (Thermodynamic Control)

-

Concept: Uses high temperature to overcome the activation energy barrier of the intermolecular cycloaddition.

-

Pros: No metal waste; simple setup.

-

Cons: Often yields a mixture of endo and exo isomers (approx 1:1 to 2:1).

Method B: Lewis Acid Catalyzed (AgOTf)

-

Concept: Silver triflate coordinates with the chalcone carbonyl, lowering the LUMO energy and enhancing regioselectivity.

-

Pros: Higher yield; improved endo selectivity (kinetic product).

Detailed Protocol (Method A - Thermal):

-

Preparation: In a heavy-walled pressure tube, dissolve the Diene (1.0 eq, from Phase 2) and Dienophile (2.0 eq, from Phase 1) in Toluene or Xylene (0.1 M).

-

Degassing: Sparge the solution with Argon for 15 minutes to prevent oxidative degradation of the phenols.

-

Reaction: Seal the tube and heat to 150°C - 160°C for 12–18 hours.

-

Monitoring: Monitor via HPLC. The starting materials have distinct UV retention times compared to the adduct.

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient: 0% -> 30% EtOAc in Hexanes). Isolate the major endo isomer (Moracenin A).

Data Analysis & Validation

Comparative Reaction Conditions

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Endo:Exo Ratio |

| Thermal | None | Toluene | 160 | 45–55% | ~55:45 |

| Lewis Acid | AgOTf (10 mol%) | CH₂Cl₂ | 40 | 60–70% | ~75:25 |

| Biomimetic | MaDA (Enzyme) | Buffer (pH 7) | 37 | >90% | >99:1 (Endo) |

Characterization Checklist (Self-Validation)

To confirm the synthesis of Moracenin A, the following spectral signatures must be present:

-

Mass Spectrometry (HRMS):

-

Observe molecular ion peak corresponding to the dimer (approx. MW ~692 Da for Kuwanon G).

-

Look for Retro-Diels-Alder (RDA) fragmentation peaks matching the monomeric weights.

-

-

1H NMR (500 MHz, Acetone-d6):

-

Cyclohexene Ring: Distinct multiplets in the aliphatic region (δ 1.5 – 3.5 ppm) corresponding to the newly formed cyclohexene protons.

-

Methyl Shifts: The methyl groups on the cyclohexene ring are highly sensitive to stereochemistry. Compare shifts to Nomura’s isolation data (typically δ 1.05 and 0.98 ppm).

-

Atropisomerism: Broadening of signals may occur due to restricted rotation; variable-temperature NMR (VT-NMR) may be required to sharpen peaks.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the convergent synthesis.

References

-

Han, J., et al. (2021). "Total Synthesis of Mulberry Diels–Alder-Type Adducts Kuwanons G and H." The Journal of Organic Chemistry, 86(6), 4786–4793. Link

-

Nomura, T., & Fukai, T. (1981). "The Formation of Moracenin D from Kuwanon G." Heterocycles, 16(6).[1] Link

-

Gao, L., et al. (2020). "First natural Diels–Alder enzyme discovered in mulberry tree." Nature Chemistry (discussed in Chemistry World). Link

-

Munkat, A., et al. (2014). "Enantioselective Biomimetic Total Syntheses of Kuwanons I and J." Angewandte Chemie International Edition, 53(33), 8784-8788. Link

Sources

Application Note: Protocol for Moracenin A (Kuwanon H) Extraction from Morus Root Bark

[1][2]

Introduction & Scientific Context

Moracenin A , chemically synonymous with Kuwanon H (CAS: 76472-87-2) and Albanin G , is a complex prenylated flavonoid derivative formed via an enzymatic Diels-Alder type cycloaddition.[1] It is a bioactive constituent primarily found in the root bark (Cortex Mori) of Morus alba L. and Morus nigra L.

Why This Protocol Matters

Moracenin A exhibits significant pharmacological potential, including hypotensive, anti-inflammatory, and antimicrobial activities. However, its extraction is challenging due to:

-

Structural Complexity: It is a high molecular weight adduct (MW ~760 g/mol ) often co-eluting with structural isomers like Moracenin B (Kuwanon G).

-

Matrix Interference: Morus root bark is rich in latex, waxes, and other polyphenols that complicate purification.

-

Stability: The prenyl groups and phenolic hydroxyls are susceptible to oxidative degradation and light sensitivity.

This protocol details a fractionation-driven isolation strategy designed to maximize yield while ensuring high purity (>95%) suitable for pharmacological screening.[1]

Pre-Extraction Considerations

Material Preparation

-

Grinding: Pulverize the dried bark to a coarse powder (20–40 mesh). Note: Avoid ultra-fine milling as it generates excessive fines that clog filtration systems during bulk extraction.[1]

-

Storage: Store powder in vacuum-sealed bags at 4°C to prevent oxidation of prenyl side chains.

Reagents & Solvents[3]

-

Extraction Solvents: Methanol (MeOH), Ethanol (EtOH) – HPLC Grade preferred.[1]

-

Partition Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[1]

-

Chromatography Media: Silica gel (60 Å, 230–400 mesh), Polyamide 6 (optional for removing tannins), ODS (Octadecylsilane) for reverse-phase polishing.

Core Protocol: Extraction & Isolation Workflow

Phase 1: Primary Extraction & Defatting

Rationale: Direct extraction with alcohol captures the target range, but subsequent defatting is critical to remove lipophilic interferences (waxes/latex) common in bark.

-

Maceration: Suspend 1.0 kg of powdered root bark in 5.0 L of Methanol (MeOH) .

-

Extraction: Sonicate for 60 minutes at room temperature (<40°C) or macerate for 24 hours with occasional stirring.

-

Filtration: Filter the supernatant through Whatman No. 1 paper.

-

Repeat: Repeat the extraction 2 more times with fresh solvent. Combine all filtrates.

-

Concentration: Evaporate the combined MeOH extract under reduced pressure (Rotary Evaporator) at 40°C to yield a crude gummy residue.

Phase 2: Liquid-Liquid Partitioning (The Critical Step)

Rationale: Moracenin A is moderately polar. It partitions effectively into Ethyl Acetate, separating it from highly non-polar lipids (Hexane layer) and highly polar glycosides (Water/Butanol layer).[1]

-

Suspension: Suspend the crude residue in 1.0 L of distilled water.

-

Defatting: Extract the aqueous suspension with n-Hexane (1.0 L x 3). Discard the hexane layer (contains lipids/chlorophyll).[1]

-

Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (1.0 L x 3).[1]

-

Collection: Collect the EtOAc fractions. This is the Moracenin-Rich Fraction (MRF) .

-

Drying: Dry the EtOAc fraction over anhydrous

, filter, and evaporate to dryness.

Phase 3: Chromatographic Isolation

Rationale: Isolate Moracenin A from its isomer Moracenin B (Kuwanon G) using silica gel chromatography followed by RP-HPLC.

-

Column Packing: Pack a glass column with Silica Gel (ratio 1:30 sample-to-silica).

-

Elution Gradient: Elute with a gradient of Chloroform : Methanol (or Hexane : Acetone).

-

Start: 100:0 (CHCl3)

-

Step 1: 95:5 (Elutes non-polar impurities)

-

Step 2: 90:10 (Target elution window for Moracenin A/B complex)

-

Step 3: 80:20 (Flush)

-

-

TLC Monitoring: Check fractions on Silica TLC plates (Mobile phase: CHCl3:MeOH:Formic Acid 9:1:0.1). Look for spots turning dark green/purple with

spray (characteristic of phenolic adducts).[2] -

Final Purification (Prep-HPLC):

-

Column: C18 Prep Column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).[1]

-

Method: Isocratic 45% ACN or Gradient 40%

60% ACN over 30 mins. -

Collection: Moracenin A typically elutes after Moracenin B due to slight hydrophobicity differences (verify with standards).

-

Visualized Workflow (DOT Diagram)

Caption: Step-by-step fractionation workflow targeting the Ethyl Acetate layer for Moracenin A isolation.

Analytical Validation (HPLC-UV)

To verify the identity and purity of the isolated Moracenin A, use the following HPLC method.

| Parameter | Condition |

| Column | C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 265 nm (primary), 320 nm (secondary) |

| Temperature | 30°C |

| Injection Vol | 10 µL |

Gradient Profile:

-

0-5 min: 20% B (Isocratic)

-

5-30 min: 20%

80% B (Linear Gradient) -

30-35 min: 80%

100% B (Wash)[1]

Expected Retention: Moracenin A (Kuwanon H) typically elutes between 18–25 minutes depending on the specific column carbon load. It often elutes slightly after Moracenin B (Kuwanon G).[1]

Expert Insights & Troubleshooting

-

The "Emulsion" Problem: During the Hexane/Water partition, Morus extracts often form stubborn emulsions due to saponins.

-

Solution: Add a small amount of brine (saturated NaCl) or centrifuge the mixture to break the emulsion.

-

-

Isomer Separation: Moracenin A and B are structural isomers and difficult to separate on normal Silica.

-

Solution: If silica fails to separate them, switch to Sephadex LH-20 (eluting with MeOH) or use a C18 Prep-column immediately.[1] The RP-HPLC step is far superior for resolving these specific adducts.

-

-

Stability Warning: Do not leave the EtOAc fraction dry for extended periods in light. Re-dissolve in MeOH and store in amber vials at -20°C.

References

-

Nomura, T., Fukai, T., & Narita, T. (1980). Hypotensive constituent, kuwanon H, a new flavone derivative from the root bark of the cultivated mulberry tree (Morus alba L.).[3] Heterocycles, 14(12), 1943-1951.[1] Link

-

Oshima, Y., Konno, C., Hikino, H., & Matsushita, K. (1980). Structure of moracenin A, a hypotensive principle of Morus root barks.[3][4] Heterocycles, 14(9), 1287-1290.[1] Link

-

Takasugi, M., Ishikawa, S., Nagao, S., Masamune, T., Shirata, A., & Takahashi, K. (1980). Albanins F and G, natural Diels-Alder adducts from mulberry.[3][4] Chemistry Letters, 9(12), 1577-1580. Link

-

Yang, Y., Gong, T., Liu, C., & Chen, R. Y. (2010). Mulberry Diels-Alder-type adducts: isolation, structure, bioactivity, and synthesis. Journal of Asian Natural Products Research. (Contextual reference for MDAAs). Link

Introduction: The Scientific Imperative for Pure Moracenin A

An Application Note and Protocol for the High-Purity Isolation of Moracenin A using High-Performance Liquid Chromatography (HPLC)

This application note provides a comprehensive, field-proven guide for the isolation and purification of Moracenin A to a high degree of purity (>98%). We will detail a robust methodology centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating complex natural product mixtures.[4][5] The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a complete workflow from initial crude extraction to final purity validation.

Principle of the Method: Reversed-Phase Chromatography

The purification strategy hinges on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode of chromatography, the stationary phase (the column packing material) is non-polar, while the mobile phase (the solvent that carries the sample through the column) is polar.[6] Moracenin A, being a moderately non-polar flavonoid, will interact with the non-polar stationary phase (typically a C18-bonded silica).

Separation is achieved by carefully manipulating the composition of the mobile phase using a gradient elution. The process starts with a highly polar mobile phase (high water content), which causes Moracenin A to be strongly retained on the column. As the concentration of a less polar organic solvent (like acetonitrile) is gradually increased, the mobile phase becomes more non-polar. This increased solvent strength competes with the stationary phase for the analyte, causing Moracenin A and other compounds to elute from the column at different times based on their relative hydrophobicity.[6] The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl groups on the flavonoid structure, resulting in sharper, more symmetrical peaks and improved separation.[7]

Materials and Reagents

| Equipment | Reagents & Consumables |

| High-Performance Liquid Chromatography System | Dried root bark of Morus sp. |

| - Quaternary or Binary Pump | Methanol (HPLC Grade) |

| - Autosampler | Acetonitrile (HPLC Grade) |

| - Column Thermostat | Water (HPLC Grade or Milli-Q) |

| - Photodiode Array (PDA/DAD) Detector[8] | Formic Acid (LC-MS Grade) |

| Preparative HPLC System[9][10] | Moracenin A analytical standard (>95% purity, if available) |

| Analytical RP-C18 Column (e.g., 250 x 4.6 mm, 5 µm)[11][12] | Preparative RP-C18 Column (e.g., 250 x 21.2 mm, 10 µm) |

| Rotary Evaporator | Syringe Filters (0.45 µm or 0.22 µm, PTFE or Nylon) |

| Ultrasonic Bath | Solid-Phase Extraction (SPE) C18 Cartridges |

| Centrifuge | HPLC Vials with Septa |

| Analytical Balance | All necessary laboratory glassware |

| pH Meter |

Phase 1: Extraction and Preliminary Sample Preparation

The goal of this initial phase is to create a flavonoid-rich extract from the raw plant material, which is suitable for HPLC analysis.

Protocol 1: Crude Extraction

-

Grinding: Grind the dried root bark of the Morus species into a coarse powder (approx. 20-40 mesh) to increase the surface area for extraction.

-

Maceration: Soak 100 g of the powdered plant material in 1 L of 80% aqueous methanol in a sealed container.[13]

-

Ultrasonication: Place the container in an ultrasonic water bath and sonicate for 60 minutes at room temperature. This uses high-frequency sound waves to disrupt cell walls and enhance extraction efficiency.[13]

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed, yielding a concentrated aqueous extract.

-

Lyophilization: Freeze-dry the aqueous concentrate to obtain a stable, dry crude extract powder.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

The crude extract contains many highly polar compounds (sugars, salts) that can interfere with HPLC. SPE is used to remove these and enrich the flavonoid fraction.[14]

-

Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of HPLC-grade water through it. Do not let the cartridge run dry.

-

Loading: Dissolve 1 g of the lyophilized crude extract in 10 mL of water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 20 mL of water to elute the highly polar, interfering compounds. Discard this fraction.

-

Elution: Elute the retained compounds of intermediate polarity, including Moracenin A, with 15 mL of 70% aqueous methanol.

-

Drying: Collect the 70% methanol fraction and evaporate it to dryness under a gentle stream of nitrogen or using a rotary evaporator. This dried, enriched extract is now ready for HPLC analysis.

Phase 2: HPLC Method Development and High-Purity Isolation

This phase involves developing an analytical method to identify and resolve Moracenin A, then scaling it up for preparative purification.

Workflow for Moracenin A Isolation

Caption: Workflow from raw plant material to purified Moracenin A.

Protocol 3: Analytical HPLC Method Development

-

Sample Preparation: Dissolve the dried extract from the SPE step in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: RP-C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

PDA Detector: Scan from 200-400 nm. Set a specific monitoring wavelength based on the UV spectrum of flavonoids (typically around 270 nm for initial screening).[7]

-

-

Gradient Elution: Run a scouting gradient to determine the approximate elution time of the target compound.

-

Example Gradient: 10% B to 90% B over 40 minutes.

-

-

Optimization: Adjust the gradient slope around the elution time of the target peak to maximize resolution from nearby impurities. The goal is to achieve baseline separation (Resolution > 1.5) for the Moracenin A peak.

-

Identification: If an analytical standard is available, inject it to confirm the retention time and UV spectrum of the Moracenin A peak in the sample. If not, the largest, well-resolved peak with a characteristic flavonoid UV spectrum is a primary candidate for isolation and subsequent structural identification (e.g., by LC-MS, NMR).

Protocol 4: Preparative HPLC Scale-Up and Isolation

-

Method Transfer: Transfer the optimized analytical gradient to the preparative system. The gradient profile in terms of %B versus time remains the same.

-

Scale-Up Calculation: Adjust the flow rate for the larger preparative column. A common scaling factor is based on the square of the ratio of the column diameters:

-

New Flow Rate = Old Flow Rate x (Preparative Column Diameter / Analytical Column Diameter)²

-

Example: 1.0 mL/min x (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min

-

-

Sample Preparation: Dissolve a larger quantity of the SPE-enriched extract in the initial mobile phase composition (e.g., 90% A, 10% B) at the highest possible concentration without causing precipitation. Filter the solution.

-

Injection and Fraction Collection: Inject the concentrated sample onto the preparative column. Monitor the chromatogram at the predetermined optimal wavelength and collect the eluent corresponding to the Moracenin A peak into a clean collection vessel.

-

Post-Purification:

-

Remove the organic solvent (acetonitrile) from the collected fraction using a rotary evaporator.

-

Freeze-dry the remaining aqueous solution to obtain the purified Moracenin A as a solid powder.

-

Phase 3: Purity Verification and Method Validation

Trustworthiness in any purification protocol is established through rigorous validation.[15][16] The purity of the isolated Moracenin A must be confirmed using the optimized analytical HPLC method. Furthermore, the analytical method itself should be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[17][18]

Protocol 5: Purity Assessment

-

Prepare a solution of the isolated Moracenin A in methanol (approx. 0.1 mg/mL).

-

Analyze it using the optimized analytical HPLC method (Protocol 3).

-

Determine the purity by calculating the peak area percentage. The purity is the area of the Moracenin A peak divided by the total area of all peaks in the chromatogram, multiplied by 100. The target should be ≥98%.

Overview of Analytical Method Validation

| Parameter | Purpose | Brief Procedure | Acceptance Criteria |

| Specificity | To ensure the method can separate the analyte from impurities. | Analyze a blank, a standard, and a spiked sample. Check for interfering peaks at the analyte's retention time. | The analyte peak should be well-resolved from other peaks (Resolution > 1.5).[19] |

| Linearity | To verify a proportional relationship between concentration and detector response. | Prepare and inject a series of at least five standard solutions of known concentrations. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) > 0.999.[17][18] |

| Precision | To assess the closeness of repeated measurements. | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat on a different day or with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%.[17][20] |

| Accuracy | To measure the closeness of the experimental value to the true value. | Perform a recovery study by spiking a blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%.[11] |

| LOD & LOQ | To determine the lowest concentration the method can reliably detect and quantify. | Calculated from the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Peak Tailing | Analyte interaction with active sites on silica; pH of mobile phase inappropriate. | Add 0.1% formic acid or TFA to the mobile phase. Use a high-purity, end-capped C18 column. |

| Poor Resolution | Gradient is too steep; mobile phase composition is not optimal. | Flatten the gradient around the elution time of the target peaks. Try methanol as an alternative to acetonitrile to alter selectivity. |

| High Backpressure | Blockage in the system (frit, column); sample precipitation. | Filter all samples and mobile phases. Flush the system. If pressure remains high, replace the column frit or the column. |

| Ghost Peaks | Contamination in the system; carryover from previous injection. | Flush the system with a strong solvent (e.g., isopropanol). Include a needle wash step in the autosampler method. |

Conclusion

This application note provides a systematic and validated framework for the high-purity isolation of Moracenin A from Morus species. By combining a preliminary enrichment step using Solid-Phase Extraction with a carefully optimized and scalable Reversed-Phase HPLC protocol, researchers can reliably obtain material of sufficient purity for demanding applications in pharmacology and analytical chemistry. The emphasis on method validation ensures that the described protocol is not only effective but also trustworthy and reproducible, forming a solid foundation for further scientific investigation into this promising natural product.

References

-

Ran, R., et al. (2016). Development and Validation of a Reversed-Phase HPLC Method for the Quantitative Determination of Ten Polyphenols Extracted from Apple Peel. Journal of AOAC International, 99(2), 481-487. Available at: [Link]

-

Stoyanova, M., & Dzhambazov, B. (2018). HPLC-DAD method for simultaneous determination of natural polyphenols. Journal of Chemical Technology and Metallurgy, 53(5), 922-927. Available at: [Link]

-

Struempler, B. (2011). Improving HPLC Separation of Polyphenols. LCGC International. Available at: [Link]

-

Kumar, N., et al. (2008). Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. Journal of Separation Science, 31(2), 262-267. Available at: [Link]

-

Kumar, N., et al. (2008). Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species. Academia.edu. Available at: [Link]

-

Gaur, A., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

-

Sarker, S. D., & Latif, Z. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Methods in Molecular Biology, 864, 255-274. Available at: [Link]

-

Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in Molecular Biology, 864, 255-74. Available at: [Link]

-

Kumar, S., et al. (2017). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology, 6(5), 291-297. Available at: [Link]

-

Morankar, P., et al. (2024). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. International Journal of Pharmaceutical Research and Applications, 9(2), 283-287. Available at: [Link]

-

Lee, S., et al. (2022). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi. Molecules, 27(18), 5899. Available at: [Link]

-

Dos Santos, J. C. S., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 26(11), 3169. Available at: [Link]

-

Pauli, G. F., et al. (2014). Assay Directed Method Development for purifying natural products. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. Molecules, 24(4), 699. Available at: [Link]

-

ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures. ResearchGate. Available at: [Link]

-

Niculescu, M., et al. (2015). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. Available at: [Link]

-

Adt, F., et al. (2022). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 27(4), 1184. Available at: [Link]

-

Medicines and Healthcare products Regulatory Agency. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

-

Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. CTLA. Available at: [Link]

-

Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

-

SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. Available at: [Link]

-

Hilaris. (2022). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Hilaris. Available at: [Link]

-

Lim, T. M. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 123-128. Available at: [Link]

-

Chong, P. H., et al. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research, 4(Suppl. 4), 1-8. Available at: [Link]

-

Budniak, L., et al. (2021). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 1, 48-57. Available at: [Link]

-

Pop, O. L., et al. (2022). Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry. Molecules, 27(1), 303. Available at: [Link]

-

Ham, A., et al. (2012). Moracenin D from Mori Cortex radicis protects SH-SY5Y cells against dopamine-induced cell death by regulating nurr1 and α-synuclein expression. Phytotherapy Research, 26(4), 620-624. Available at: [Link]

-

Wrona, O., et al. (2023). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. Molecules, 28(13), 5174. Available at: [Link]

-

Proksch, P., et al. (2008). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Nature Protocols, 3(11), 1822-1833. Available at: [Link]

-

ResearchGate. (n.d.). Chemistry, bioactivities, structure-activity relationship, biosynthesis and metabolism of prenylated flavonoids in Moraceae plants. ResearchGate. Available at: [Link]

-

Chowdhury, S., et al. (2023). Pharmacological Treasures of the Moraceae Family: Bioactive Compounds and Therapeutic Potential. ResearchGate. Available at: [Link]

- Rahman, M. M., & Gray, A. I. (2002). A new 8-prenylated flavone from the leaves of Murraya paniculata.

- Ullah, F., et al. (2020). Isolation of Apigenin by solute-solvent extraction from Symphotrichum novea anglea. Biological and Clinical Sciences Research Journal, 2020(1).

-

Wójciak-Kosior, M., & Sowa, I. (2017). Extraction Methods for the Isolation of Isoflavonoids from Plant Material. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Relationship between structure, properties, and the radical scavenging activity of morin. ResearchGate. Available at: [Link]

-

Nagar, H., et al. (2021). Sources and biological activity of Coumarins: An Appraisal. Research Journal of Pharmacy and Technology, 7(1), 11-25. Available at: [Link]

-

Ben Amor, I., et al. (2023). Different methods of extraction of bioactive compounds and their effect on biological activity. International Journal of Scientific and Management Research, 6(5), 1-17. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Moracin C. PubChem Compound Database. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 7. chemisgroup.us [chemisgroup.us]

- 8. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 9. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) Reversed phase-HPLC for rapid determination of polyphenols in flowers of rose species [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 17. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sps.nhs.uk [sps.nhs.uk]

- 20. academic.oup.com [academic.oup.com]

Application Note: Profiling Moracenin A in Neuroblastoma Models

High-Content Screening & Mechanistic Deconvolution Protocols

Executive Summary & Biological Context

Moracenin A (often structurally identified with Kuwanon G ) is a complex Diels-Alder adduct flavonoid isolated from the root bark of Morus alba (Mulberry).[1] While historically noted for anti-inflammatory and hypotensive properties, recent interest has surged regarding its cytotoxic efficacy against solid tumors.

In the context of Neuroblastoma (NB) —a pediatric malignancy often characterized by MYCN amplification and drug resistance—Moracenin A presents a novel scaffold for therapeutic interrogation. Unlike simple flavonoids, its bulky isoprenylated structure allows for unique binding kinetics with kinases and metabolic enzymes.

Scope of this Guide: This application note provides a rigorous, standardized workflow for evaluating Moracenin A in neuroblastoma cell lines (SH-SY5Y and SK-N-BE(2)). It moves beyond simple viability to mechanistic validation, specifically targeting apoptosis induction , cell cycle arrest , and oxidative stress modulation .

Material Preparation & Handling[2][3]

Compound Identity:

-